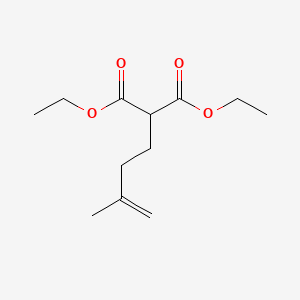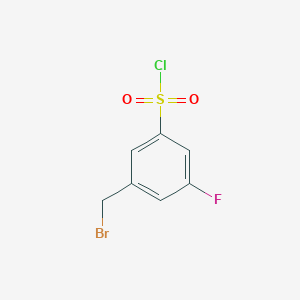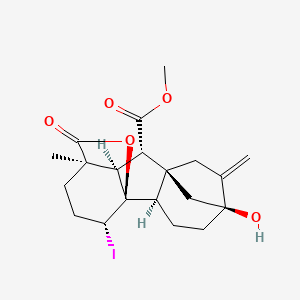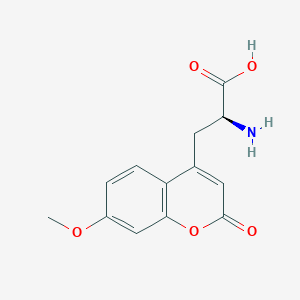
H-b-(7-Methoxycoumarin-4-yl)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-b-(7-Methoxycoumarin-4-yl)-Ala-OH is a compound that belongs to the coumarin family. Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone. They are widely found in natural plants and microbial metabolites. This particular compound is known for its fluorescent properties, making it valuable in various scientific applications .
Preparation Methods
The synthesis of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH typically involves the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of different Lewis acids . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures .
Chemical Reactions Analysis
H-b-(7-Methoxycoumarin-4-yl)-Ala-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
H-b-(7-Methoxycoumarin-4-yl)-Ala-OH has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe in the preparation of labeled derivatives of human insulin and cell-penetrating peptides . In biology, it is used in the study of cellular signaling and enzyme activity . In industry, it is used in the production of fluorescent dyes and optical materials .
Mechanism of Action
The mechanism of action of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH involves its interaction with specific molecular targets and pathways. It acts as a fluorescent probe by binding to amino groups and emitting light upon excitation . This property is utilized in various biochemical assays and imaging techniques .
Comparison with Similar Compounds
H-b-(7-Methoxycoumarin-4-yl)-Ala-OH is unique compared to other similar compounds due to its specific fluorescent properties and high biocompatibility . Similar compounds include 7-hydroxycoumarin-3-carboxylic acid, 7-methoxycoumarin-3-carboxylic acid, and 7-diethylamino-4-hydroxymethyl-coumarin . These compounds also exhibit fluorescent properties but differ in their specific applications and photophysical characteristics.
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
IOHUIWNMQPWOAX-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
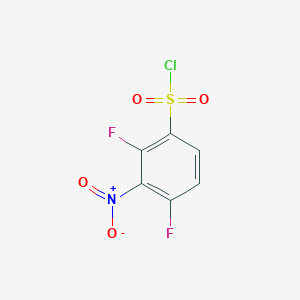
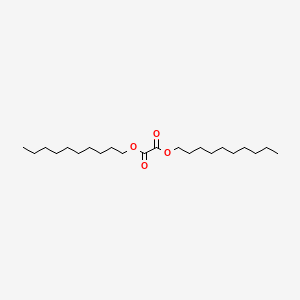
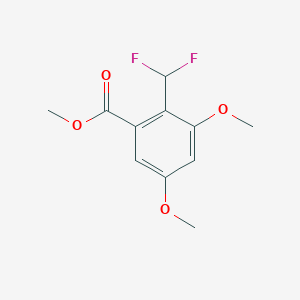
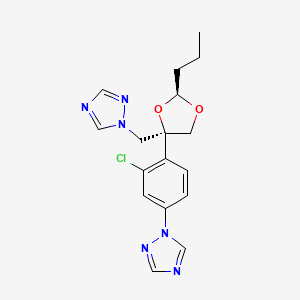
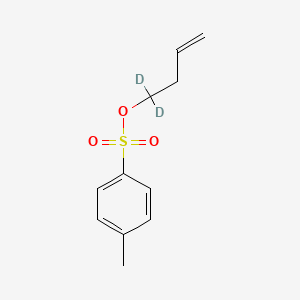

![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
